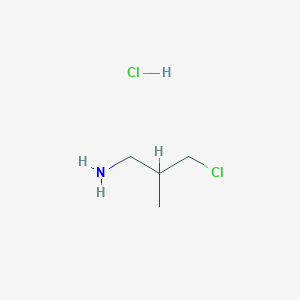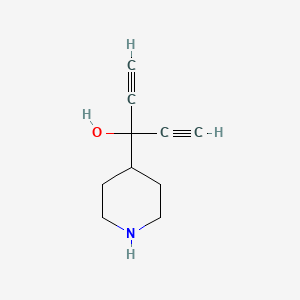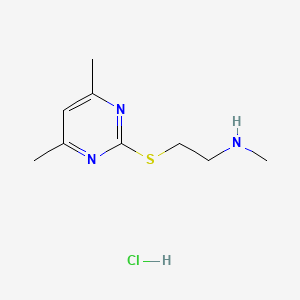
3-(4-Aminophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile
Descripción general
Descripción
3-(4-Aminophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile, also known as 4-APCP, is an organic compound composed of an aminophenyl ring, a pyrrolidine ring, and a prop-2-enenitrile group. It is a colorless solid with a melting point of 122-123°C and a boiling point of 315-316°C. 4-APCP is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals, and has been studied for its potential applications in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The compound "3-(4-Aminophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile" has been explored in various scientific research contexts, particularly in the synthesis of complex molecules and materials. A notable application involves its role in the formation of tricarbonylrhenium complexes with significant implications in luminescence and electronic properties. The attachment of a 4-substituted phenyl arm, such as an aminophenyl moiety, affects the geometrical and electronic characteristics of the resultant complexes, influencing their photo-physical behaviors (Wolff et al., 2013).
Catalysis and Reaction Mechanisms
The compound's pyrrolidine component is central to research in catalysis and reaction mechanisms. For instance, it has been used to study the enantioselective synthesis of alpha-aminooxy carbonyl compounds, showcasing the importance of pyrrolidine enamine substrates and the development of catalytic systems that achieve high yields and complete enantioselectivity for both aldehydes and ketones (Momiyama et al., 2004). This highlights its potential in creating asymmetric synthetic pathways, crucial for pharmaceutical manufacturing.
Material Science and NLO Applications
Another area of interest is in material science, where derivatives of the compound have been synthesized for new classes of nonlinear optical (NLO) materials. The synthesis of nicotinonitrile derivatives, including pyrrolidine variants, demonstrates the compound's utility in generating materials with high NLO values, which are essential for optical and photonic technologies (Raghukumar et al., 2003).
Advanced Polymer Development
In polymer science, the introduction of pyridine and pyrrolidine functionalities has been pivotal in creating novel polyimides with improved solubility and thermal stability. These materials exhibit promising applications in electronics and aerospace for their exceptional mechanical properties and low water uptake (Yan et al., 2011).
Propiedades
IUPAC Name |
(E)-3-(4-aminophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c15-10-12(14(18)17-7-1-2-8-17)9-11-3-5-13(16)6-4-11/h3-6,9H,1-2,7-8,16H2/b12-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDIRDPWKPACKI-FMIVXFBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(=CC2=CC=C(C=C2)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)/C(=C/C2=CC=C(C=C2)N)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Aminophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B1530864.png)






